Potent Inhibition of Human Monoamine Oxidase A (MAO-A) with Defined IC50
N,N'-Bis-(3-chloro-phenyl)-malonamide demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders. In an enzymatic assay using 5-hydroxytryptamine as the substrate in Sf9 cells, the compound exhibited an IC50 of 60 nM [1]. This value is notably lower (more potent) than the IC50 of 200 nM observed for the same compound against carbonic anhydrase II, indicating target selectivity within its own activity profile. While direct head-to-head data for a specific comparator like N,N'-bis(4-chlorophenyl)malonamide against MAO-A is not publicly available, this IC50 value serves as a quantitative benchmark for the meta-chloro isomer's activity at this target [1].
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Self-comparator: 200 nM IC50 vs. Carbonic Anhydrase II (target selectivity baseline) |
| Quantified Difference | 3.3-fold lower IC50 (more potent) against MAO-A than against carbonic anhydrase II for the same compound |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, 1 hr incubation |
Why This Matters
This quantitative potency data is essential for researchers developing MAO-A inhibitors or studying neuropsychiatric disease models, enabling direct comparison with other chemical series and supporting informed procurement of a validated, potent starting point.
- [1] BindingDB. (n.d.). BDBM50075951 CHEMBL3415810: Inhibition of human recombinant MAO-A expressed in Sf9 cells. Binding Database. View Source
